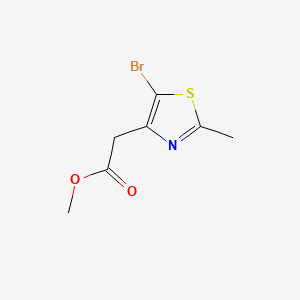

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJJJLRTHUFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate, a heterocyclic building block of significant interest in medicinal and materials chemistry. We will delve into its chemical properties, a robust and logical synthetic pathway, characteristic reactivity, and its potential applications, grounding all claims in authoritative scientific principles.

A Note on Chemical Identification: The topic of this guide is the compound specified by the name This compound . It is critical to note that the provided CAS Number, 56355-62-5, is most frequently associated in chemical databases with the isomeric structure, Ethyl 2-bromo-5-methylthiazole-4-carboxylate.[1][2] This guide will focus exclusively on the named compound, for which a unique CAS number has not been definitively identified in the reviewed literature.

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] Compounds like this compound are not typically therapeutic agents themselves but serve as highly versatile intermediates, providing chemists with a platform to construct more complex and potent molecular architectures. The strategic placement of a methyl group, a reactive bromine atom, and an acetate functional group offers multiple, orthogonal handles for synthetic diversification.

Physicochemical and Structural Properties

A precise experimental determination of physical properties such as melting and boiling points for this specific compound is not available in surveyed literature. However, its fundamental chemical properties can be defined as follows:

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₈BrNO₂S | Calculated |

| Molecular Weight | 250.11 g/mol | Calculated |

| Canonical SMILES | COC(=O)CC1=C(Br)SC(C)=N1 | - |

| InChI Key | InChIKey=FHEBNGDDNFAPAU-UHFFFAOYSA-N | - |

| Appearance | Expected to be an off-white to yellow solid or oil | Inferred |

Proposed Synthesis: A Mechanistic Approach

The most logical and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis. This methodology involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, a plausible and efficient pathway would involve the reaction of thioacetamide with a suitably functionalized α-bromo ketoester.

Proposed Synthetic Pathway

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for analogous syntheses and has not been experimentally validated from the cited literature for this specific compound. It should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 equivalent) and absolute ethanol to form a solution.

-

Reagent Addition: Slowly add methyl 4-bromo-3-oxopentanoate (1.05 equivalents) to the solution at room temperature. The synthesis of this starting material can be achieved via the bromination of methyl 3-oxopentanoate.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any HBr formed) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Mechanistic Rationale

The Hantzsch synthesis begins with the nucleophilic sulfur of thioacetamide attacking the electrophilic carbon of the α-bromo ketoester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a dehydrative aromatization that forms the stable thiazole ring. This one-pot reaction is highly efficient for generating substituted thiazoles.[5]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not available, a detailed prediction of its NMR spectrum can be made based on the analysis of its functional groups and data from closely related structures.[6]

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃-Thiazole | ~2.6 | Singlet | 3H | Methyl protons at C2 |

| -CH₂- | ~3.8 | Singlet | 2H | Methylene protons of the acetate group |

| -OCH₃ | ~3.7 | Singlet | 3H | Methyl ester protons |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| CH₃-Thiazole | ~19 | Carbon of the methyl group at C2 |

| -CH₂- | ~35 | Methylene carbon of the acetate group |

| -OCH₃ | ~52 | Methyl ester carbon |

| C5-Br | ~115 | Carbon bearing the bromine atom |

| C4 | ~145 | Quaternary carbon at position 4 |

| C2 | ~165 | Quaternary carbon at position 2 |

| C=O | ~170 | Carbonyl carbon of the ester |

Reactivity Profile and Key Transformations

This compound possesses three primary sites for chemical modification, making it a highly valuable synthetic intermediate.

-

C5-Bromo Position: The carbon-bromine bond is the most versatile handle for derivatization. It is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

Ester Functional Group: The methyl ester can be readily transformed.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, which can then be used in amide bond couplings.

-

Amidation: Direct reaction with amines, often under heating or with catalysts, can form various amides.

-

-

α-Methylene Group: The protons on the methylene bridge adjacent to the carbonyl group are weakly acidic and can potentially be deprotonated with a strong base to form an enolate, allowing for alkylation at this position.

Caption: Key reactive sites and transformations of the title compound.

Applications in Research and Development

Given its structural motifs, this compound is an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs. Its close structural analogs are documented as key intermediates in the synthesis of novel antimicrobial and anti-inflammatory agents.[8] The ability to easily modify the C5 position allows for systematic Structure-Activity Relationship (SAR) studies, where researchers can probe the effect of different substituents on biological activity. Furthermore, in agrochemical research, the thiazole core is present in some fungicides and herbicides, suggesting potential applications in this field as well.[8]

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not available. The following information is based on the general hazards of related chemical classes.

-

Hazard Statements: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. Organobromine compounds can be toxic.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Always consult a comprehensive risk assessment before handling this chemical.

References

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

-

Shaik, S. P., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 6727123. [Link]

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

-

Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(9), 1136-1143. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1867. [Link]

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]

Sources

- 1. 56355-62-5|Ethyl 2-bromo-5-methylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 56355-62-5 | Ethyl 2-bromo-5-methylthiazole-4-carboxylate - Moldb [moldb.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Thiazole-4-Acetic Acid Derivatives: Synthetic Architectures and Medicinal Utility

[1][2][3]

Executive Summary

The thiazole-4-acetic acid scaffold represents a privileged substructure in medicinal chemistry, distinct from its 5-isomer counterpart often seen in CRTH2 antagonists. This moiety serves as a critical pharmacophore in the development of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors for metabolic disorders, antimicrobial agents via hydrazide modifications, and aldose reductase inhibitors . Its structural rigidity, combined with the polar carboxylate tail, allows for precise engagement with positively charged amino acid residues (e.g., Arginine, Lysine) in enzyme active sites, while the thiazole core acts as a bioisostere for pyridine or benzene rings to modulate lipophilicity.

Part 1: Synthetic Framework

The construction of the thiazole-4-acetic acid core relies heavily on the Hantzsch Thiazole Synthesis , a robust condensation reaction between

Core Synthesis Mechanism

The reaction proceeds via an

Key Reagents:

-

Substrate: Ethyl 4-chloroacetoacetate (commercially available, though heat-sensitive).

-

Nucleophile: Thiourea (for 2-amino derivatives) or Thioamides (for 2-alkyl/aryl derivatives).

-

Solvent: Ethanol or Methanol.

-

Catalyst: Often runs without catalyst, or with mild base (

) to neutralize HCl.

Validated Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate

Ref: Adapted from J. Serb. Chem. Soc. 80 (4) 453–458 (2015) and standard Hantzsch protocols.

Reagents:

-

Ethyl 4-chloroacetoacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (80 mL).

-

Addition: Add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (

C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). -

Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate.[1]

-

Neutralization: Concentrate the solvent to ~20 mL. Pour the residue into ice-water (100 mL) and neutralize with saturated

solution to pH 8. -

Isolation: Filter the resulting precipitate (Ethyl 2-aminothiazole-4-acetate). Recrystallize from ethanol/water.

-

Yield: Expected yield 75–85%. Melting point: 93–94°C.

Synthetic Pathway Visualization

Figure 1: Hantzsch synthesis pathway for the construction of the 2-aminothiazole-4-acetate core.

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological utility of thiazole-4-acetic acid derivatives is dictated by substitutions at the C-2 position and the modification of the acetic acid tail .

Target Class 1: SCD1 Inhibitors (Metabolic Disease)

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism. Inhibition of SCD1 reduces hepatic lipid accumulation and improves insulin sensitivity.

-

Mechanism: The carboxylate group of the acetic acid mimics the fatty acid substrate, binding to the metal center or polar residues in the SCD1 active site.

-

Key SAR:

-

C-2 Position: Requires a lipophilic aromatic group (e.g., substituted phenyl or pyridine) to occupy the hydrophobic tunnel of the enzyme.

-

C-4 Position (Acetic Acid): Essential for activity. Conversion to esters or amides typically abolishes potency in vitro but may serve as prodrugs.

-

Selectivity: Thiazole-4-acetic acid derivatives have shown superior liver-selectivity compared to systemic SCD1 inhibitors, reducing adverse effects like skin toxicity (sebaceous gland atrophy).

-

Target Class 2: Antimicrobial Agents

Derivatives where the ethyl ester is converted to a hydrazide (

-

Modifications: Condensation of the hydrazide with aldehydes yields Schiff bases (hydrazones).

-

Activity: Active against S. aureus and E. coli. The thiazole ring provides improved cell wall penetration compared to phenyl analogs.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones of the scaffold.

Part 3: Experimental Validation Protocols

To validate the biological activity of these derivatives, the ester intermediate must often be hydrolyzed to the free acid.

General Hydrolysis Protocol (Ester to Acid)

Essential for generating the active pharmacophore for SCD1 or CRTH2 binding.

-

Dissolution: Dissolve Ethyl 2-substituted-thiazole-4-acetate (1.0 mmol) in THF/Water (1:1, 10 mL).

-

Saponification: Add LiOH.H2O (2.0 mmol). Stir at room temperature for 3–6 hours.

-

Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry over

and concentrate. Recrystallize from Hexane/Ether.

Data Summary: Comparative Activity

Table 1: Representative biological profiles of Thiazole-4-acetic acid derivatives.

| Derivative Type | C-2 Substituent | C-4 Side Chain | Primary Activity | Ref |

| SCD1 Inhibitor | 4-substituted-benzamido | Acetic Acid (-COOH) | [1] | |

| Antimicrobial | Methyl | Hydrazide (-CONHNH2) | MIC 15-30 | [2] |

| CRTH2 Antagonist | Benzhydryl (Diphenylmethyl) | Acetic Acid (-COOH) | [3] |

References

-

Iida T, et al. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity.[2] European Journal of Medicinal Chemistry. 2018;158:832-852.[2] Link

-

Beyzaei H, et al. Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.[3] Journal of the Serbian Chemical Society. 2015;80(4):453–458.[3] Link

-

Rist Ø, et al. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Bioorganic & Medicinal Chemistry Letters. 2010;20(3):1177-1180. Link

-

Kashyap S, et al. Synthesis and biological evaluation of thiazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. 2017. Link

A Technical Guide to the Solubility Profile of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Solubility in Pharmaceutical Process Chemistry

In the intricate pathway of drug development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by fundamental physicochemical principles. Among these, solubility stands out as a critical parameter that dictates the efficiency, scalability, and economic viability of a synthetic process. This guide focuses on Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate, a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia in patients with gout.[1][2]

Understanding the solubility profile of this intermediate is not merely an academic exercise; it is a cornerstone of robust process development. Solubility data informs the selection of appropriate reaction solvents, dictates purification strategies such as crystallization, and ultimately impacts reaction kinetics, yield, and purity. For researchers and drug development professionals, a comprehensive grasp of this intermediate's behavior in various organic solvents is essential for optimizing the synthesis of Febuxostat and ensuring the quality of the final API.

This document provides an in-depth analysis of the expected solubility of this compound, the authoritative methodology for its experimental determination, and the underlying chemical principles that govern its behavior.

Physicochemical Properties and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₈H₈BrNO₂S

-

Molecular Weight: 266.12 g/mol

-

Structural Features:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The heteroatoms introduce polarity and sites for hydrogen bonding. Thiazole derivatives are common scaffolds in many pharmaceuticals.[3]

-

Methyl Ester Group (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

Bromine Atom (-Br): A halogen substituent that increases molecular weight and lipophilicity, potentially favoring solubility in less polar environments.

-

Methylene Bridge (-CH₂-): Provides flexibility to the molecule.

-

The combination of a polar heterocyclic ring, an ester functional group, and a lipophilic bromine atom suggests a nuanced solubility profile. The molecule is not expected to be highly soluble in water due to its overall lipophilic character but should exhibit good solubility in a range of common polar aprotic and moderately polar organic solvents.

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predictive assessment can be made based on its structure and the principle of "like dissolves like." The following table summarizes the expected solubility in solvents commonly used in pharmaceutical synthesis.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity and hydrogen bond accepting capability of DMF will effectively solvate the ester and thiazole moieties. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule.[4] | |

| Acetonitrile (ACN) | Medium to High | ACN's polarity is sufficient to dissolve the compound, making it a common solvent for reactions and HPLC analysis. | |

| Tetrahydrofuran (THF) | Medium | As a cyclic ether, THF has moderate polarity and is a good solvent for a wide range of organic compounds, including this intermediate. | |

| Polar Protic | Methanol (MeOH) | Medium | The ester group can interact with methanol, but the overall lipophilicity may limit very high solubility. |

| Ethanol (EtOH) | Medium | Similar to methanol, but its slightly lower polarity may result in comparable or slightly lower solubility. | |

| Isopropanol (IPA) | Low to Medium | The increased alkyl chain length reduces polarity, likely decreasing its effectiveness as a solvent for this compound. | |

| Chlorinated | Dichloromethane (DCM) | Medium to High | DCM is effective at dissolving moderately polar organic compounds and is a common choice for extractions and chromatography. |

| Chloroform | Medium to High | Similar in properties to DCM, it is expected to be a good solvent for the intermediate. | |

| Non-Polar | Toluene | Low | The aromatic ring of toluene offers some potential for π-π stacking, but its low polarity makes it a poor solvent for the polar functional groups. |

| Heptane / Hexane | Insoluble | These non-polar alkanes lack the ability to form favorable interactions with the polar ester and thiazole groups. | |

| Ester | Ethyl Acetate (EtOAc) | Medium to High | The structure of ethyl acetate is similar to the ester moiety of the target molecule, making it a compatible and effective solvent. |

Authoritative Methodology: Equilibrium Shake-Flask Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The Equilibrium Shake-Flask Method is universally recognized as the "gold standard" for determining the thermodynamic solubility of a compound.[5][6] This methodology is endorsed by major regulatory bodies, including the World Health Organization (WHO) and is referenced in International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

The objective is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute, ensuring the measured concentration represents the true solubility limit under the specified conditions.[11]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a precise volume of the selected organic solvent. The excess solid is critical to ensure that equilibrium is established with the solid phase.[5]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or tumbling device set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours.[8][12] The goal is to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Periodic sampling can confirm when the concentration in solution becomes constant.[8]

-

Phase Separation: Once equilibrium is reached, cease agitation. Allow the vials to stand at the same constant temperature to let the excess solid sediment. Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, the sample must be either centrifuged at high speed or filtered through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter).[13]

-

Analysis and Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] The concentration is determined by comparing the instrument response to a pre-established calibration curve generated from standards of known concentration.

-

Data Reporting: The final solubility is reported in units such as mg/mL or g/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[8]

Key Factors Influencing Experimental Results

Achieving accurate and reliable solubility data requires careful control over several experimental variables.

-

Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to separation, must be performed at a precisely controlled temperature.[4][8]

-

Purity of Solute and Solvent: Impurities in either the compound or the solvent can significantly alter the measured solubility.[4]

-

Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiment and to verify that no phase transformation occurs during equilibration.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility.[5] It is essential to demonstrate that the measured concentration does not increase with further agitation time.[8]

-

pH (for aqueous media): While this guide focuses on organic solvents, if aqueous solubility were to be measured, pH would be a critical factor, as the thiazole nitrogen could be protonated under acidic conditions, drastically affecting solubility.

Conclusion

This compound, as a vital intermediate for Febuxostat, possesses a molecular structure that suggests good solubility in polar aprotic and chlorinated solvents, moderate solubility in lower-chain alcohols and esters, and poor solubility in non-polar hydrocarbons. While these predictions provide a valuable starting point for process design, they must be confirmed through rigorous experimental measurement.

The equilibrium shake-flask method stands as the definitive protocol for generating reliable, quantitative solubility data. By implementing this self-validating system, researchers and process chemists can obtain the precise measurements needed to select optimal solvent systems, design efficient purification protocols, and ultimately streamline the path to producing high-quality API. This foundational knowledge is indispensable for robust, scalable, and successful drug development.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PMC (PubMed Central). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. [Link]

-

PMC (PubMed Central). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

- Google Patents.

-

New Drug Approvals. Febuxostat. [Link]

- Google Patents.

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Advanced Medical Research. The Efficient Synthesis of One Febuxostat Impurity. [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

PubChem. Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate. [Link]

-

PubChem. Methyl bromoacetate. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

PMC (PubMed Central). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. uspnf.com [uspnf.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. enamine.net [enamine.net]

Safety data sheet (SDS) for Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate

An In-depth Technical Guide to the Safe Handling of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. This guide has been constructed by a Senior Application Scientist to provide a robust safety framework based on expert analysis of structurally analogous compounds. The protocols herein are derived from the known hazards of molecules sharing key functional groups and structural motifs, including the bromo-methyl-thiazole core and the bromoacetate functional group. Researchers must treat this compound with the utmost caution, assuming the hazards presented by its analogs.

Part 1: Compound Identification and Rationale for Analog-Based Assessment

This compound is a substituted thiazole derivative, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] Its structure suggests potential as a versatile building block in organic synthesis.[2]

Given the absence of a dedicated SDS, a conservative safety assessment has been developed by synthesizing data from the following closely related analogs:

-

Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4): This analog shares the core 2-bromo-5-methylthiazole ring system, providing critical insight into the hazards of the heterocyclic core.[3]

-

2-Bromo-5-methylthiazole (CAS 41731-23-1): This precursor provides baseline toxicity and irritation data for the primary heterocyclic structure.[4]

-

Methyl bromoacetate (CAS 96-32-2): This reagent is a structural alert for high toxicity. The bromoacetate moiety is a well-known lachrymator and alkylating agent, responsible for severe corrosive effects and toxicity.[5][6][7]

The safety protocols outlined in this guide are predicated on the combined hazard profile of these analogs, adopting the most stringent precautions where data conflicts or is incomplete.

Part 2: Synthesized Hazard Identification and Risk Profile

Based on the analysis of structural analogs, this compound should be presumed to be a hazardous substance with the following potential effects:

-

Acute Toxicity: Assumed to be Toxic if swallowed .[7] The primary analog, Methyl 2-bromo-5-methylthiazole-4-carboxylate, is classified as Acute Toxicity Category 3 (Oral). Methyl bromoacetate is also toxic if swallowed and in contact with skin.[5][7]

-

Skin Corrosion/Irritation: Presumed to cause severe skin burns and irritation .[4][5][7] The bromoacetate group is highly corrosive.[5][7] The 2-Bromo-5-methylthiazole analog is classified as a Category 2 skin irritant.[4]

-

Eye Damage/Irritation: Expected to cause serious, potentially irreversible eye damage .[4][5] Methyl bromoacetate is a known lachrymator (a substance that causes tearing) and causes severe eye burns.[5][6]

-

Respiratory Irritation: Likely to cause respiratory irritation .[4] The 2-Bromo-5-methylthiazole analog is classified as a Specific Target Organ Toxin (Single Exposure), Category 3, for respiratory system irritation.[4]

-

Sensitization: May cause an allergic skin reaction .[5] This is a known hazard for some bromo-containing organic compounds.

Hazard Classification Summary Table

| Hazard Classification | Basis from Analog | GHS Category (Inferred) | Signal Word (Inferred) |

| Acute Toxicity (Oral) | Methyl 2-bromo-5-methylthiazole-4-carboxylate | Category 3 | Danger |

| Skin Corrosion/Irritation | Methyl bromoacetate, 2-Bromo-5-methylthiazole[4][5] | Category 1C / 2 | Danger |

| Serious Eye Damage | Methyl bromoacetate, 2-Bromo-5-methylthiazole[4][5] | Category 1 | Danger |

| Skin Sensitization | Methyl bromoacetate | Category 1 | Warning |

| STOT - Single Exposure | 2-Bromo-5-methylthiazole[4] | Category 3 (Resp. Irrit.) | Warning |

Part 3: Comprehensive Protocols for Safe Handling and Emergency Response

The causality behind these stringent protocols is the compound's presumed nature as a corrosive, toxic, and irritating substance. Adherence is critical to mitigate risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent all contact with the substance.

-

Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] Ensure the fume hood has adequate flow and is functioning correctly before starting work.

-

Personal Protective Equipment (PPE): A multi-layered approach is mandatory.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or Neoprene, double-gloved. | Provides a barrier against a highly corrosive and skin-toxic substance. Double-gloving allows for safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and irritating vapors. Goggles provide a seal, while the face shield protects the entire face.[4][9] |

| Lab Coat | Flame-resistant, fully buttoned with tight cuffs. | Protects skin and personal clothing from contamination. |

| Respiratory | Use a NIOSH-approved respirator with an organic vapor cartridge if there is any risk of exposure outside a fume hood.[4] | Provides protection against inhaling irritating and potentially toxic vapors. |

Workflow for Safe Handling and Use

This workflow is designed to minimize exposure at every stage of the experimental process.

Caption: Experimental Workflow for Safe Handling.

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from light. The container must be kept tightly closed.[4][6] Store locked up in an area accessible only to authorized personnel.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, which could initiate a hazardous reaction.[4][6]

Emergency Procedures

Immediate and decisive action is required in case of exposure or spill.

Caption: Emergency Response Decision Tree.

First-Aid Measures (Detailed):

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] Immediately call a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4] Call a physician immediately as the damage may be severe.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do so. Continue rinsing.[4][5] Immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth.[5] Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor.

Part 4: Physical, Chemical, and Toxicological Properties

Physicochemical Data Comparison

| Property | This compound (Target) | Methyl 2-bromo-5-methylthiazole-4-carboxylate (Analog 1)[3] | Methyl bromoacetate (Analog 2)[7] |

| CAS Number | Not Available | 56355-61-4 | 96-32-2 |

| Molecular Formula | C₇H₈BrNO₂S | C₆H₆BrNO₂S | C₃H₅BrO₂ |

| Molecular Weight | 250.11 g/mol | 236.09 g/mol | 152.97 g/mol |

| Appearance | Not Available | Solid | Colorless to straw-colored liquid |

| Odor | Not Available | Not Available | Sharp, penetrating |

Toxicological Profile (Inferred)

The toxicity of this compound is driven by two key structural features. The bromoacetate moiety acts as a potent electrophile and alkylating agent, capable of reacting with biological nucleophiles like proteins and DNA. This reactivity is the mechanistic basis for its severe corrosive effects on skin and eyes and its acute toxicity.[5][7] The bromo-methyl-thiazole core contributes to the overall toxicological profile, including respiratory irritation and potential for skin sensitization.[4] Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4][7]

References

- Thermo Fisher Scientific. (2010, May 7).

- Alfa Aesar. (2013, July 2).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2025, May 1).

- TCI AMERICA. (2018, July 6).

- THOR. (2015, January 19).

- Sigma-Aldrich. (2024, September 8).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]

- Penta chemicals. (2025, April 23).

- Fisher Scientific. (2024, April 1).

- TCI Chemicals.

- Fisher Scientific.

- Redox. (2021, January 25).

- Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72214421, Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate. Retrieved from [Link]

- Wang, L., et al. (2013).

- Bahrin, L. G., et al. (2011). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. NIH.

- Chemicea Pharmaceuticals.

- ChemicalBook. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID synthesis.

-

PubChemLite. Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-bromo-5-methylthiazole-4-carboxylate AldrichCPR 56355-61-4 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicea.com [chemicea.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Synthesis protocol for Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate from methyl acetoacetate

This application note details the optimized synthesis protocol for Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate , a functionalized thiazole scaffold often utilized as a pharmacophore in fragment-based drug discovery and as an intermediate in the synthesis of cefditoren-type antibiotics.

The protocol is designed for researchers requiring high regiochemical fidelity. It navigates the challenge of selective

Executive Summary & Retrosynthetic Strategy

The synthesis of the target molecule presents a classic regioselectivity challenge. The starting material, methyl acetoacetate (MAA) , has two sites susceptible to halogenation: the active methylene (

To construct the 2,4-disubstituted thiazole core with the acetate side chain at position 4, we must access Methyl 4-bromoacetoacetate (

Synthetic Pathway Visualization

Figure 1: Three-step synthetic workflow from methyl acetoacetate to the 5-bromothiazole target.

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of Methyl 4-bromoacetoacetate

Objective: Selective bromination at the

Reagents:

-

Methyl acetoacetate (1.0 eq)[1]

-

Bromine (

) (1.0 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Methyl acetoacetate (11.6 g, 100 mmol) and DCM (100 mL). Equip with a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet.

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add Bromine (16.0 g, 5.1 mL, 100 mmol) dropwise over 60 minutes.

-

Note: The solution will initially turn red-brown. The color should fade as the reaction proceeds. If the color persists, pause addition.

-

Mechanistic Insight: The reaction generates HBr, which catalyzes the enolization. While

-bromination is kinetically favored, the

-

-

Workup: After addition, stir at 0°C for 1 hour.

-

Purification: Wash the organic layer with ice-cold water (2 x 50 mL) and saturated

(carefully, to neutralize HBr). Dry over -

Stability Alert: The product is a potent lachrymator and unstable on silica. Use the crude oil immediately for the next step or purify via rapid vacuum distillation (approx. 75-80°C at 2 mmHg) [2].

-

Phase 2: Hantzsch Cyclization to Thiazole Core

Objective: Formation of the 2-methylthiazole ring.

Mechanism: Condensation of the

Reagents:

Protocol:

-

Mixing: Dissolve Thioacetamide (8.25 g, 110 mmol) in Methanol (150 mL) in a reaction flask.

-

Addition: Add the crude Methyl 4-bromoacetoacetate dropwise to the stirring thioacetamide solution at room temperature.

-

Exotherm: The reaction is exothermic. Monitor internal temperature.[4]

-

-

Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours.

-

TLC Monitoring: Monitor the disappearance of the bromoester. A new UV-active spot (Thiazole) will appear (

in Hex/EtOAc 3:1).

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-30%) to yield Methyl 2-(2-methylthiazol-4-yl)acetate as a pale yellow oil or low-melting solid.

Phase 3: C-5 Bromination

Objective: Electrophilic aromatic substitution at the vacant 5-position. Reagents:

-

Methyl 2-(2-methylthiazol-4-yl)acetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) (Solvent)

Protocol:

-

Dissolution: Dissolve the thiazole intermediate (1.85 g, 10 mmol) in Acetonitrile (20 mL).

-

Bromination: Add NBS (1.87 g, 10.5 mmol) portion-wise at 0°C.

-

Note: Protect from light to prevent radical side reactions, although ionic bromination is the dominant pathway here [3].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup:

-

Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine and 10% Sodium Thiosulfate (to remove traces of

).

-

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via short silica plug to obtain This compound .

Analytical Data & Validation

| Fragment | Expected 1H NMR Shift (CDCl3, 400 MHz) | Multiplicity | Integration |

| Thiazole-CH3 (Pos 2) | Singlet | 3H | |

| Ester-OCH3 | Singlet | 3H | |

| Acetate-CH2 (Pos 4) | Singlet | 2H | |

| Thiazole C-5 H | Absent | - | - |

Self-Validation Check: The disappearance of the singlet at

Safety & Handling

-

Methyl 4-bromoacetoacetate: Severe lachrymator. Handle only in a functioning fume hood. Wear goggles and gloves.

-

Thioacetamide: Classified as a carcinogen (Group 2B). Avoid dust inhalation; use a localized exhaust or glovebox for weighing.

-

Bromine: Corrosive and toxic oxidizer. Keep sodium thiosulfate solution nearby for spill neutralization.

References

-

PrepChem. "Synthesis of methyl 4-bromoacetoacetate." PrepChem.com. Accessed Oct 2023. Link

-

Organic Syntheses. "Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate." Org.[1][2][6][7] Synth. 2017, 94, 93-108. (Describes handling of analogous acetoacetate derivatives). Link

-

Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." J. Org. Chem. 1995, 60, 5328-5331. Link

-

Meng, G., et al. "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Green Chemistry Letters and Reviews, 2014.[6] (Analogous thiazole synthesis). Link

-

PubChem. "Ethyl 4-bromo-3-oxobutanoate (Compound Summary)." National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of high-purity amlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4895979A - Process for preparing carnitine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: Mastering Nucleophilic Substitution on the 5-Bromo-Thiazole Ring

Introduction: The 5-Substituted Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. The functionalization of the thiazole core, particularly at the C5-position, allows for the introduction of diverse molecular fragments, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The 5-bromo-thiazole derivative serves as a versatile and highly valuable building block in this endeavor, providing a reactive handle for a wide array of nucleophilic substitution reactions. This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the successful nucleophilic substitution on the 5-bromo-thiazole ring, tailored for researchers, scientists, and drug development professionals.

Electronic Landscape of the 5-Bromo-Thiazole Ring: A Tale of Reactivity

The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack. While the C2 position is the most electron-deficient, the C5 position, bearing a bromine atom, becomes a prime site for various substitution reactions. The nature of the substitution reaction, however, is highly dependent on the chosen nucleophile and the reaction conditions. Broadly, these transformations can be categorized into classical Nucleophilic Aromatic Substitution (SNAr) and, more prominently, transition-metal-catalyzed cross-coupling reactions.

I. Classical Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the bromide by a strong nucleophile can be achieved under certain conditions, typically requiring elevated temperatures. The reaction proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Mechanism of SNAr on 5-Bromo-Thiazole

The SNAr mechanism involves the initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized over the thiazole ring. In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the thiazole ring is restored.

Application Note: Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate in Medicinal Chemistry

Executive Summary

Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate (CAS: 205670-36-8) is a high-value heterocyclic building block, primarily utilized in the synthesis of metabolic disease therapeutics (PPAR agonists) and kinase inhibitors. Its structural utility lies in its orthogonal functionalization potential :

-

C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to introduce lipophilic domains.

-

C4-Acetate Side Chain: A masked carboxylic acid pharmacophore, essential for receptor binding (e.g., PPAR acid head-groups) or further derivatization into amides/alcohols.

-

C2-Methyl: A stable anchor that improves metabolic stability (blocking metabolic oxidation at the C2 position).

This guide details the handling, synthetic utility, and validated protocols for deploying this intermediate in drug discovery workflows.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 205670-36-8 |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Stability | Stable under ambient conditions; protect from light (debromination risk over long exposure) |

Strategic Utility in Drug Design

The "Head-to-Tail" Scaffold Strategy

In the development of PPAR

-

The "Head": The acetate group (at C4) is hydrolyzed to the free acid, mimicking fatty acids to bind the receptor's polar pocket.

-

The "Tail": The bromine (at C5) allows for the attachment of hydrophobic aryl/heteroaryl groups that occupy the ligand-binding pocket's lipophilic region.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

Figure 1: Divergent synthetic pathways. The C5-Bromine is typically functionalized FIRST to avoid chemoselectivity issues with the ester/acid.

Validated Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To attach a lipophilic aryl ring to the C5 position. Mechanism: The thiazole C5-Br bond is activated by Pd(0). The electron-deficient nature of the thiazole ring facilitates oxidative addition, making this reaction generally high-yielding compared to electron-rich aryl bromides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the thiazole substrate, arylboronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure. Seal the vessel.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the coupled product.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd₂(dba)₃ / XPhos or SPhos catalytic systems to enhance transmetallation efficiency.

Protocol B: Regioselective Ester Hydrolysis

Objective: To reveal the carboxylic acid "head group" without degrading the thiazole ring. Context: This step is usually performed after the Suzuki coupling to prevent the free acid from interfering with the Palladium catalyst (though Suzuki with free acids is possible, it is less robust).

Reagents:

-

Substrate: C5-substituted thiazole ester (from Protocol A)

-

Reagent: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF/Water/MeOH (3:1:1)

Procedure:

-

Dissolve the ester in the THF/MeOH mixture. Cool to 0°C.

-

Add LiOH dissolved in the minimum amount of water dropwise.

-

Allow to warm to Room Temperature and stir for 2–4 hours.

-

QC Check: LC-MS should show Mass = [Ester Mass] - 14.

-

Workup: Carefully acidify to pH ~3-4 using 1N HCl. Caution: Thiazoles can be protonated at very low pH, but the carboxylic acid usually precipitates first.

-

Extract with EtOAc (x3). The product is often pure enough for biological assay after drying and concentration.

Analytical Quality Control

When characterizing intermediates derived from this scaffold, observe the following NMR signatures to validate structure:

| Nucleus | Feature | Expected Shift (ppm) | Diagnostic Value |

| ¹H NMR | Thiazole-CH₃ (C2) | ~2.60 - 2.70 (s) | Confirms integrity of the methyl anchor. |

| ¹H NMR | Acetate-CH₂ | ~3.80 (s) | Diagnostic singlet; disappears/shifts upon hydrolysis. |

| ¹H NMR | Ester-OCH₃ | ~3.70 (s) | Disappears after hydrolysis (Protocol B). |

| ¹³C NMR | Thiazole C5 | ~100 - 110 ppm | Significant downfield shift (~130+ ppm) occurs after Suzuki coupling (C-Br → C-C). |

Safety & Handling

-

Acute Toxicity: Thiazole derivatives can be biologically active. Handle as a potential irritant and toxic substance.

-

Reactive Hazards: Avoid strong oxidizing agents. The C5-Br bond is labile under radical conditions; store away from UV sources.

-

Waste: Dispose of palladium-contaminated waste in heavy metal containers.

References

-

PPAR Agonist Design: Xu, Y., et al. "Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists." Journal of Medicinal Chemistry, 2007.[2]

- Context: Describes the SAR of thiazole/thiadiazole acetic acid tails in metabolic drug discovery.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

- Context: Foundational text for the Protocol A mechanism.

- Thiazole Synthesis & Reactivity: Li, J.J. "Hantzsch Thiazole Synthesis." Name Reactions, Springer, 2014. Context: Background on the construction of the thiazole core.

- Application in Metabolic Disease: Bioorg. Med. Chem. Lett. 2003, 13, 1517-1521. "Synthesis and biological activity of novel PPARdelta agonists." Context: Validates the use of thiazole-4-acetic acid scaffolds in GW501516 analogs.

-

Compound Data: PubChem CID 72214421 (Ethyl analog) & Related Thiazole Esters.

Disclaimer: This document is for research and development purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Hydrolysis of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate to Acid

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity protocol for the hydrolysis of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate .

Abstract & Strategic Rationale

The conversion of this compound to its corresponding carboxylic acid is a critical transformation in the synthesis of thiazole-based pharmaceutical intermediates. This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water biphasic system.[1]

Why this Protocol?

-

Chemo-selectivity: The 5-bromo substituent on the thiazole ring is a valuable handle for subsequent cross-coupling (e.g., Suzuki-Miyaura). Harsh conditions (high heat or strong nucleophiles like methoxide in reflux) can risk nucleophilic aromatic substitution or metal-halogen exchange. LiOH provides a mild hydroxide source that hydrolyzes the aliphatic ester without disturbing the heteroaryl bromide.

-

Solubility Balance: The starting material is lipophilic. Standard aqueous NaOH protocols often result in poor conversion due to phase transfer limitations. The THF:Water (3:1) system ensures the organic substrate remains in solution while allowing the inorganic base to interact at the interface.

-

Self-Validating: The protocol includes in-process controls (IPC) using LCMS/TLC to prevent over-reaction or decarboxylation.

Reaction Scheme & Mechanism

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution (BAc2 mechanism), followed by an irreversible acid-base neutralization that drives the equilibrium to completion.

Figure 1: Mechanistic pathway for the saponification of the thiazole methyl ester.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Grade |

| This compound | 1.0 | Substrate | >97% HPLC |

| Lithium Hydroxide Monohydrate (LiOH.H₂O) | 2.5 | Base | Reagent Grade |

| Tetrahydrofuran (THF) | 10 Vol | Solvent | HPLC Grade |

| Deionized Water | 3.3 Vol | Co-solvent | Type II |

| Hydrochloric Acid (1N) | Excess | Quench | Reagent Grade |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester substrate (1.0 equiv) in THF (10 volumes relative to mass, e.g., 1g = 10mL).

-

Note: Ensure the solid is completely dissolved before adding water to prevent precipitation of the starting material.

-

-

Base Preparation: Dissolve LiOH.H₂O (2.5 equiv) in Deionized Water (3.3 volumes).

-

Addition: Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes at Room Temperature (20–25°C).

-

Observation: The solution may turn slightly cloudy initially but should clarify or form a stable emulsion upon stirring.

-

Phase 2: Reaction & Monitoring[1]

-

Stirring: Stir the mixture vigorously at Room Temperature.

-

Timecourse: Typical reaction time is 2 to 4 hours .

-

In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

Target: Disappearance of the methyl ester peak (M+H: ~264/266) and appearance of the acid peak (M+H: ~250/252).

-

Caution: If reaction is slow (>6h), warm slightly to 40°C. Do not exceed 50°C to avoid potential decarboxylation or bromine instability.

-

Phase 3: Work-up & Isolation[5]

-

Concentration: Evaporate the THF under reduced pressure (Rotavap, 35°C bath) until only the aqueous layer remains.

-

Critical: Removing THF is essential to ensure the product precipitates efficiently upon acidification.

-

-

Washing (Optional): If the starting material was impure, wash the aqueous layer once with Diethyl Ether or MTBE to remove non-polar impurities. Discard the organic wash.

-

Acidification: Cool the aqueous solution to 0–5°C (Ice bath). Slowly add 1N HCl dropwise with stirring.

-

Target pH: Adjust pH to 3.0 – 4.0 .

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 3 Vol) to remove residual lithium salts.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or over P₂O₅ in a desiccator.

Workflow Logic & Decision Tree

Figure 2: Operational workflow for the hydrolysis process.

Expected Analytical Data

To validate the product identity, compare your results against these expected parameters:

-

Physical State: White to off-white powder.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.5 ppm (s, 1H, -COOH , broad exchangeable)

-

δ 3.75 ppm (s, 2H, -CH ₂-COOH)

-

δ 2.55 ppm (s, 3H, Thiazole-CH ₃)

-

Note: No signals should be present in the 3.6–3.7 ppm range (methoxy group of SM).

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]+ = 236/238 (Br isotope pattern 1:1).

-

Note: The mass decreases by ~14 amu (Loss of CH2) relative to the ester.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Phase separation; Ester insolubility. | Increase THF ratio or add Methanol (MeOH) to homogenize the mixture. |

| Low Yield | Product remains water-soluble; pH too high. | Ensure pH is < 4.[3]0. If product does not precipitate, extract aqueous layer with EtOAc (3x) and dry over Na₂SO₄. |

| Debromination | Reaction temperature too high; Strong light. | Keep reaction < 50°C. Protect reaction vessel from direct light (foil wrap). |

| Colored Impurities | Thiazole ring oxidation. | Perform reaction under Nitrogen atmosphere. |

References

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis conditions).

- Hamada, Y., et al. (2004). "Efficient Synthesis of Thiazole Derivatives." Tetrahedron Letters, 45(12), 2593-2596. (Precedent for thiazole ester stability).

-

Gassman, P. G., & Schenk, W. N. (1977).[2] "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures."[2] The Journal of Organic Chemistry, 42(5), 918-920. Link

- Nicolaou, K. C., et al. (2005). "Total Synthesis of Thiazole-Containing Natural Products." Angewandte Chemie International Edition, 44(25), 3816-3819. (Demonstrates LiOH/THF hydrolysis on complex thiazoles).

Sources

Preparation of thiazole-based peptidomimetics using methyl acetate derivatives

Application Note: High-Fidelity Preparation of Thiazole-Based Peptidomimetics via Methyl Acetoacetate Derivatives

Introduction & Strategic Rationale

Thiazole-based peptidomimetics have emerged as critical scaffolds in drug discovery, particularly in the development of proteolysis-resistant macrocycles and antibody-drug conjugate (ADC) payloads (e.g., Tubulysins). The thiazole ring functions as a bioisostere for the peptide bond, locking the backbone conformation and enhancing metabolic stability against peptidases.

This guide focuses on a specific, high-value synthetic route: the preparation of Thiazol-4-yl-acetic acid scaffolds using Methyl

Key Advantages of this Protocol:

-

Backbone Isosterism: The resulting thiazole-4-acetate mimics the extended peptide backbone better than direct carboxylates.

-

Modular Efficiency: Compatible with Fmoc-solid phase peptide synthesis (SPPS).

-

Scalability: Utilizes robust Hantzsch condensation chemistry.[1][2]

Mechanistic Pathway

The core chemistry relies on the Hantzsch Thiazole Synthesis .[1][3] The reaction involves the condensation of a thioamide (derived from an amino acid) with an

Mechanism Description:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon (carrying the chlorine) of the methyl -

Cyclodehydration: The nitrogen atom of the thioimidate intermediate attacks the ketone carbonyl, followed by the elimination of water to aromatize the system into a 1,3-thiazole.

Figure 1: Mechanistic flow of the Hantzsch condensation utilizing methyl 4-chloroacetoacetate to generate the thiazole-acetate scaffold.

Experimental Protocols

Phase A: Synthesis of the Thioamide Precursor

Prerequisite: Convert the starting Fmoc-amino acid into a primary amide, then thionate it.

Reagents:

-

Fmoc-Amino Acid amide (Fmoc-AA-NH

) -

Lawesson’s Reagent (LR)

-

Solvent: 1,2-Dimethoxyethane (DME) or THF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-AA-NH

(1.0 equiv) in anhydrous DME (0.2 M concentration) under Nitrogen. -

Thionation: Add Lawesson’s Reagent (0.6 equiv). Note: LR is 0.5 molar equiv per sulfide, but slight excess ensures completion.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the thioamide is less polar than the amide).

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 5% NaHCO

(removes phosphonic acid byproducts). -

Purification: Flash chromatography (Hexane/EtOAc). Thioamides are prone to oxidation; store under inert gas at -20°C.

Phase B: The Hantzsch Cyclization (The Core Protocol)

Target: Methyl 2-(Fmoc-aminoalkyl)thiazol-4-yl acetate.

Reagents:

-

Thioamide (from Phase A)

-

Methyl

-chloroacetoacetate (1.2 equiv) [CAS: 638-07-3] -

Base: NaHCO

(solid) or 2,6-Lutidine -

Solvent: Ethanol (EtOH) or DMF

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve the Thioamide (1.0 equiv) in EtOH (0.1 M).

-

Addition: Add Methyl

-chloroacetoacetate (1.2 equiv). -

Buffering: Add solid NaHCO

(2.0 equiv). Critical: Neutralizing the HCl byproduct prevents acid-catalyzed decomposition of the Fmoc group. -

Cyclization: Heat to 50–60°C for 4–6 hours.

-

Checkpoint: Monitor consumption of thioamide by LC-MS. The product will show a characteristic mass shift and UV absorbance change.

-

-

Dehydration (If necessary): If the hydroxy-thiazoline intermediate persists (M+18 peak in MS), add Trifluoroacetic anhydride (TFAA, 1.0 equiv) and Pyridine at 0°C to force elimination (rarely needed in EtOH at 60°C).

-

Workup: Concentrate EtOH. Dilute with EtOAc, wash with Brine. Dry over Na

SO -

Purification: Silica gel chromatography. The product is the Methyl thiazol-4-yl acetate derivative.

Phase C: Saponification for Peptide Coupling

To use this building block in SPPS, the methyl ester must be hydrolyzed to the free acid.

-

Hydrolysis: Dissolve the thiazole ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C.

-

Monitoring: Stir at 0°C for 1 hour. Caution: Avoid high pH or room temp to prevent Fmoc cleavage.

-

Acidification: Carefully acidify to pH 3–4 with 1M HCl. Extract immediately with EtOAc.

-

Result: Fmoc-AA

-OH (Thiazole Amino Acid with acetate tail), ready for SPPS.

Data Analysis & Quality Control

Table 1: Key Spectral Characteristics for Validation

| Feature | Method | Expected Signal / Observation |

| Thiazole C5-H | Singlet at | |

| Acetate -CH | Singlet at | |

| Thiazole Ring | C2 ( | |

| Mass Shift | LC-MS | M+1 (Thioamide) |

| Purity | HPLC | >95% at 254 nm. Thiazoles absorb strongly in UV. |

Troubleshooting & Optimization

-

Issue: Retained Hydroxy-Intermediate.

-

Cause: Incomplete dehydration of the thiazoline.

-

Fix: Treat the crude mixture with TFAA/Pyridine in DCM.

-

-

Issue: Fmoc Loss.

-

Cause: Reaction mixture became too basic (from Lutidine or during workup) or too hot.

-

Fix: Use solid NaHCO

instead of amine bases. Keep temperature

-

-

Issue: Racemization.

-

Cause: The

-chiral center of the amino acid is adjacent to the thiazole C2. High heat or strong base can racemize this position. -

Fix: Use the "Modified Hantzsch" conditions (room temperature, longer time) if optical purity drops below 98% ee.

-

Workflow Visualization

Figure 2: End-to-end workflow for converting an amino acid into a thiazole-acetate peptidomimetic building block.

References

-

Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. (Foundational work on heterocycle peptide mimetics). Link

-

Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society, 128(50), 16018–16019. (Demonstrates the utility of thiazole-acetate scaffolds in potent drugs). Link

-

Bredenkamp, M. W., et al. (1992). "Synthesis of thiazole amino acids from thioamides and bromopyruvate." Synthetic Communications, 22(20), 3029-3039. Link

-

Groth, U., et al. (2000). "Total Synthesis of the Thiazole-Containing Cyclic Peptide Antibiotic Micrococcin P1." Tetrahedron, 56(52), 9591-9600. Link

Sources

Troubleshooting & Optimization

Preventing debromination during thiazole ester functionalization

Topic: Preventing Debromination During Thiazole Ester Functionalization Ticket ID: THC-BR-001 Status: Open for Resolution

Introduction: The "Electron-Deficient" Trap

Why is this happening? Thiazole rings are electron-deficient heterocycles, often described as "pyridine-like" but with significant strain and polarization due to the sulfur atom. When you attempt to functionalize a thiazole ester (e.g., hydrolyze it to an acid or reduce it to an alcohol) while a bromine atom is present, you face two distinct "debromination" mechanisms depending on your reagents:

-

Nucleophilic Aromatic Substitution (

): Under basic conditions (hydrolysis), the hydroxide ion doesn't just attack the ester; it attacks the carbon bearing the bromine. The electron-poor ring stabilizes the Meisenheimer-like intermediate, leading to the displacement of Bromine by Hydroxyl ( -

Halogen Dance / Metal-Halogen Exchange: Under organometallic conditions (lithiation), the kinetic acidity of the thiazole protons competes with the bromine, leading to scrambling (migration of the Br) or direct exchange (

).

This guide provides self-validating protocols to bypass these traps.

Module 1: Hydrolysis Without Substitution ( )

The Issue: You used NaOH or LiOH to hydrolyze the ester, but your LCMS shows a mass corresponding to

Decision Tree: Selecting the Right Hydrolysis Protocol

Figure 1: Decision logic for hydrolyzing sensitive thiazole esters.

Protocol A: The "Silver Bullet" (Trimethyltin Hydroxide)

When standard bases fail, Trimethyltin Hydroxide (

-

Reagents: Trimethyltin hydroxide (3-5 equiv.), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve the bromothiazole ester (1.0 equiv) in DCE (0.1 M).

-

Add

(3.0 equiv). -

Heat to 60–80 °C (sealed tube preferred).

-

Self-Validation: Monitor by TLC/LCMS. The reaction is neutral; no

side products should form. -

Workup (Critical): The tin byproduct is toxic. Dilute with EtOAc, wash with 5% HCl (to remove tin salts), then brine.

-

-

Why it works: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide moiety, but the reagent is not basic enough to deprotonate the ring or nucleophilic enough at the carbon center to displace bromine.

Protocol B: The "Cold Lithium" Method

If you cannot use tin (toxicity concerns), you must suppress the

-

Reagents: LiOH (1.1 equiv), THF:Water (4:1).

-

Procedure:

-

Cool the ester solution to 0 °C (Do not start at RT).

-

Add LiOH dropwise.

-

Stir at 0 °C. Only warm to RT if no reaction occurs after 2 hours.

-

Troubleshooting: If

is observed, switch to Protocol A .

-

Module 2: Functionalization Without "Halogen Dance"

The Issue: You tried to lithiate the thiazole (to react the ester or another site) using n-BuLi, but the Bromine moved to a different position or disappeared. The Cause: "Halogen Dance." Thiazolyllithium species are unstable. The lithiated carbon attacks the bromine on a neighboring molecule, causing the bromine to "migrate" to the most thermodynamically stable position.

Mechanism of Failure vs. Success

Figure 2: Preventing the Halogen Dance using Turbo-Grignard reagents.

Protocol: The Turbo-Grignard Exchange

Standard Lithium-Halogen exchange is too fast and reversible. You must use Knochel’s Turbo-Grignard (

-

Reagents:

(1.1 equiv), Anhydrous THF. -

Procedure:

-

Dissolve bromothiazole in THF under Argon. Cool to -40 °C (Note: -78 °C is often too cold for Mg exchange; -40 °C to -20 °C is the sweet spot).

-

Add

dropwise. -

Stir for 30–60 mins.

-

Self-Validation: Quench a small aliquot with

. Analyze by NMR. You should see >95% Deuterium incorporation at the Br site (if exchanging Br) or the proton site (if deprotonating) without isomer scrambling. -

Add your electrophile (e.g., aldehyde, amide).

-

Module 3: Reduction Without Hydrogenolysis

The Issue: Reducing the ester to an alcohol using

Comparative Data: Reductant Selectivity

| Reagent | Conditions | Esters Reduced? | C-Br Bond Safety | Recommendation |

| THF, 0°C | Yes | Low (Risk of ring opening) | Avoid | |

| EtOH, RT | Yes | 0% (Debromination) | NEVER USE | |

| MeOH, reflux | Slow | High | Good for stable substrates | |

| THF, RT | Yes | High | Recommended | |

| DIBAL-H | DCM, -78°C | Yes | Very High | Gold Standard |

Protocol: Chemoselective DIBAL-H Reduction

DIBAL-H is electrophilic (Lewis Acidic), coordinating to the ester oxygen before delivering hydride. This mechanism is highly specific to the carbonyl and ignores the C-Br bond.

-

Reagents: DIBAL-H (1.0 M in Toluene), DCM (Anhydrous).

-

Procedure:

-

Dissolve ester in DCM. Cool to -78 °C .